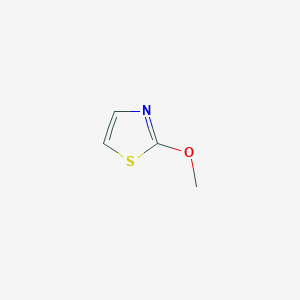

2-Methoxythiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methoxythiazole derivatives involves various chemical pathways, including thermal or diethyl ether-boron trifluoride mediated intramolecular cyclization of corresponding N-(2,2-dimethoxyethyl) dithiocarbamic acid esters (Lee et al., 1991). Additionally, a one-pot synthesis method has been described for 2-methylthio-1,3-oxazoles, offering advantages such as high selectivity and facile introduction of different substitutions in the heterocyclic ring (Alvarez-Ibarra et al., 1989).

Molecular Structure Analysis

The molecular structure of 2-Methoxythiazole derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole was determined through crystallography, highlighting its triclinic space group and the presence of two independent molecules in the asymmetric unit (Ebert et al., 2012).

Chemical Reactions and Properties

2-Methoxythiazole and its derivatives undergo various chemical reactions, demonstrating a range of properties. Electrophilic and nucleophilic substitution reactions in triazole N-oxides and N-methoxytriazolium salts showcase the compound's reactivity, enabling the introduction of diverse substituents into the triazole nucleus (Begtrup et al., 1981).

Physical Properties Analysis

The physical properties of 2-Methoxythiazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of specific derivatives reveal insights into their melting points, elemental composition, and spectral properties, which are crucial for understanding their behavior and potential applications (Božić et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Methoxythiazole derivatives, including their reactivity and interaction with various reagents, are key to their utility in synthetic chemistry. The preparation of 2-Cyano-6-methoxybenzothiazole through the Sandmeyer cyanation reaction demonstrates the compound's versatility and the potential for efficient synthesis of complex molecules (Toya et al., 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Alkylthio-4,5-dihydro-5-methoxythiazoles : A method for preparing 2-alkylthio-4,5-dihydro-5-methoxythiazoles through intramolecular cyclization of N-(2,2-dimethoxyethyl) dithiocarbamic acid esters was developed. This method is significant for synthesizing derivatives of 2-Methoxythiazole, which can have various applications (Lee et al., 1991).

Anticancer Potential of Aminothiazole-Paeonol Derivatives : Novel aminothiazole-paeonol derivatives, synthesized and characterized, showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This research highlights the potential use of 2-Methoxythiazole derivatives in developing anticancer agents (Tsai et al., 2016).

Anti-Quorum Sensing Compound : 4-(o-methoxyphenyl)-2-aminothiazole, synthesized from 2-Methoxythiazole, demonstrated antibacterial activity and quorum sensing mediated inhibition of biofilm in Pseudomonas aeruginosa. This finding is important for the development of new antibacterial agents (More et al., 2012).

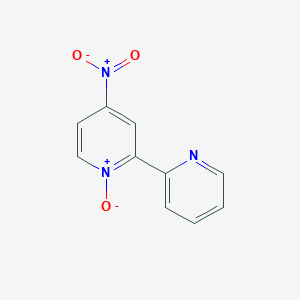

Digital pH Fluorescent Sensing : 2-(N-oxide pyridyl)-5-methoxythiazoles were synthesized and their optical properties were investigated, demonstrating digital-type fluorescent responses in sharp pH variation. This research opens up applications in pH sensing using small fluorophores (Zheng et al., 2012).

Anticancer Agents - 2-Phenylthiazole-4-carboxamide Derivatives : Substituted 2-phenylthiazole-4-carboxamide derivatives synthesized as potential cytotoxic agents showed promising activity against various human cancer cell lines. This suggests the potential of 2-Methoxythiazole derivatives in cancer treatment (Aliabadi et al., 2010).

Recent Developments in 2-Aminothiazoles in Medicinal Chemistry : A review discussing the use of 2-aminothiazole core in drugs for various therapeutic areas, including anticancer, antitumor, antidiabetic, and anticonvulsant activities. This highlights the broad medicinal applications of 2-Methoxythiazole derivatives (Das et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives, such as methimazole, are known to inhibit the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .

Mode of Action

The exact method through which methimazole inhibits this step is unclear .

Biochemical Pathways

Thiazoles are well-known intermediates in the synthesis of clinically important heterocycles

Eigenschaften

IUPAC Name |

2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRDTKNLLMJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341744 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxythiazole | |

CAS RN |

14542-13-3 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

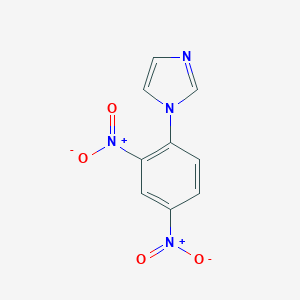

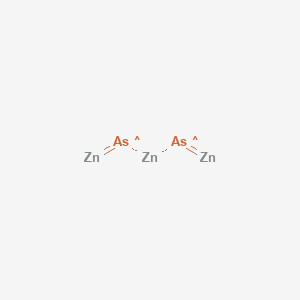

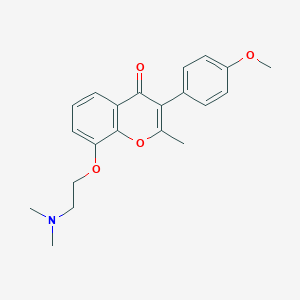

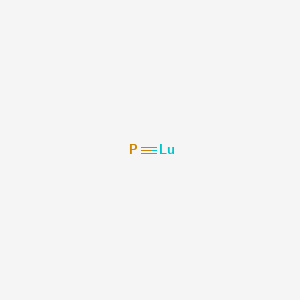

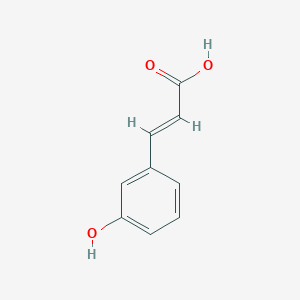

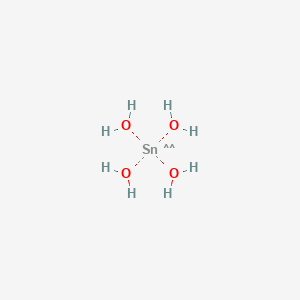

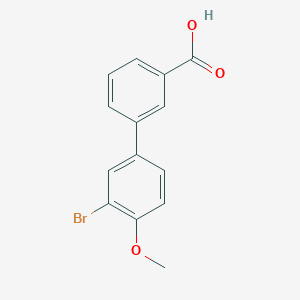

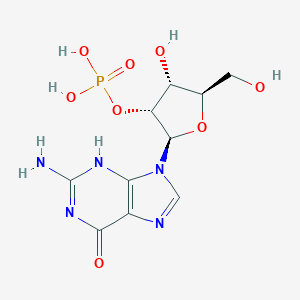

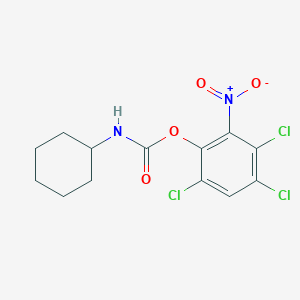

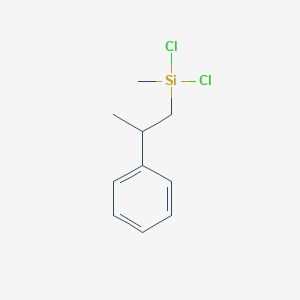

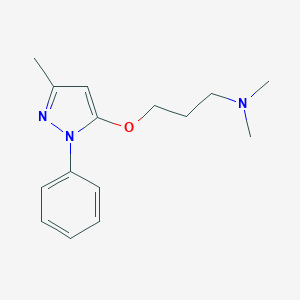

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Methoxythiazole in corrosion inhibition?

A1: While the provided abstracts [, ] don't specifically detail the mechanism of 2-Methoxythiazole in corrosion inhibition, they suggest it acts as a component in a complex corrosion inhibitor formula. The abstract of patent CN104882688A [] indicates that 2-Methoxythiazole, alongside other thiazoles and organic amines, likely adsorbs onto the steel surface. This adsorption is attributed to the heteroatoms present in the 2-Methoxythiazole molecule. This adsorption layer then acts as a barrier, isolating the steel from the corrosive acidic environment and thus providing protection.

Q2: Are there any studies on the performance of corrosion inhibitors containing 2-Methoxythiazole at high temperatures?

A2: Yes, patent CN104882688A [] specifically mentions that the corrosion inhibitor formulation containing 2-Methoxythiazole exhibits good stability at high temperatures, specifically between 140-180°C. This stability makes the formulation suitable for acidizing high-temperature stratum in oil and gas fields, where traditional corrosion inhibitors might degrade. The patent claims the corrosion rate of the metal in these conditions meets the first-grade index of the industry standard, offering significant protection to underground equipment and pipelines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.